3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione
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Description
3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- 3,4-Dihydro-3,4,4,6-tetramethyl-2(1H)-pyrimidinethione is formed via the Dimroth rearrangement of various thiazine compounds. This rearrangement occurs under thermal heterolysis, indicating the compound's role in chemical synthesis and transformation processes (Zigeuner, Strallhofer, Wede, & Lintschinger, 1975).
Tautomerism and Molecular Structure
- Studies on compounds like 3,4,4,6-tetramethyl-3,4-dihydro-2(1H)-pyrimidinethione involve examining their tautomeric states and molecular structures, providing insights into the behavior of pyrimidinethiones in different chemical environments (Freeman & Po, 2006).
Synthesis of Heterocyclic Compounds
- Pyrimidinethiones, including the specific compound , are key in synthesizing fused bi- and tri-cyclic heterocyclic compounds. These compounds have various biological and pharmaceutical activities, such as antiviral properties and insulin-mimetic activities (Salem, Madkour, Marzouk, Azab, & Mahmoud, 2008).
Biological and Pharmaceutical Activities
- The compound shows potential in the creation of biologically active substances. For instance, its derivatives have been studied for their antibacterial and DNA photocleavage potential, highlighting its importance in the development of novel therapeutic agents (Sethi, Khare, Choudhary, & Kaur, 2022).
Utility in Organic Chemistry
- The compound is utilized in organic chemistry for various synthetic reactions, including the creation of novel heterocycles and as a core structure for further chemical modifications, demonstrating its versatility in chemical syntheses (Sharanin, Shestopalov, Nesterov, Litvinov, Mortikov, Promonenkov, Shklover, & Struchkov, 1987).
Ultrastructural and Functional Changes in Neurons
- In neuroscience, the compound has been used to study changes in the ultrastructure and function of neurons, like the Mauthner neurons in goldfish. This research provides insights into the neurobiological effects of pyrimidine derivatives (Pavlik, Bezgina, Shubina, Shatalin, Potselueva, & Moshkov, 2008).
Properties
IUPAC Name |
3,4,4,6-tetramethyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)10(4)7(11)9-6/h5H,1-4H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKXSRVRZKMLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(=S)N1)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.